molecular formula C25H23N3O3 B2749354 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903342-86-9

2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2749354
CAS No.: 903342-86-9
M. Wt: 413.477
InChI Key: GHXPHURIDIHIJC-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, also known as DMPI, is a novel indolizine derivative that has gained attention in recent years for its potential use in scientific research. DMPI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications.

Scientific Research Applications

Synthesis and Characterization

The compound of interest, related to indolizine derivatives, is synthesized through various chemical reactions that involve the condensation and modification of precursor molecules. These synthetic processes are crucial for exploring the chemical properties and potential applications of these compounds in medicinal and materials science. For example, the synthesis of novel aromatic compounds with potential electrochromic and photoluminescent properties has been documented, illustrating the diverse applications of these chemical structures (Liou & Chang, 2008); (Outlaw, Zhou, Bragg, & Townsend, 2016).

Biological Activities

Several studies have focused on the biological activities of indolizine derivatives, investigating their cytotoxicity against cancer cells, antimicrobial properties, and potential as anti-inflammatory and analgesic agents. These activities highlight the potential therapeutic applications of these compounds. For instance, indolizine derivatives have shown promising cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014). Additionally, some derivatives have been synthesized with the intention of dyeing polyester fibers, showcasing their high efficiency based on in vitro screening for antioxidant and antitumor activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Electrochromic and Photoluminescent Properties

The electrochromic and photoluminescent properties of indolizine derivatives offer potential applications in materials science, particularly in the development of new materials for electronic and photonic devices. The unusual blue-shifted acid-responsive photoluminescence behavior of 6-amino-8-cyanobenzo[1,2-b]indolizines is a noteworthy example of how these compounds can be utilized for tuning optical and pH effects in various applications (Outlaw et al., 2016).

Properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-7-8-16(2)19(14-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)17-9-11-18(31-3)12-10-17/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXPHURIDIHIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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